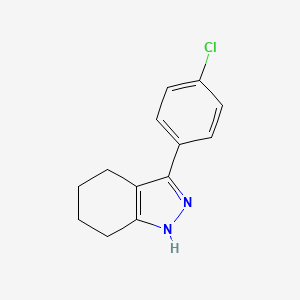
3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole (CPDI) is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a member of the indazole family, which is a type of aromatic heterocyclic compound that contains a six-membered ring with two nitrogen atoms. CPDI is a relatively new compound and has been studied for its potential applications in the fields of medicinal chemistry, organic chemistry, and biochemistry.
Applications De Recherche Scientifique
Antagonist of TRPA1 Ion Channel
The compound 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole has been studied in the context of being an antagonist of the transient receptor potential A1 (TRPA1) ion channel. Modifications of the indazole ring system, including various substituents at the 6-position, have been shown to contribute significantly to improvements in in vitro activity. These findings suggest potential applications in addressing inflammatory pain (Rooney et al., 2014).
Synthesis and Characterization
Indazole derivatives, including this compound, have been synthesized using methods like microwave irradiation, which offer improved yields and shorter reaction times. These methods are considered green and efficient for producing such compounds. The in vitro antioxidant activities of these derivatives have been evaluated, demonstrating potential biological applications (Polo et al., 2016).
Antimicrobial Activity
Studies on the antimicrobial activity of hexahydroindazole derivatives have shown that certain compounds, including those related to this compound, exhibit significant antimicrobial properties. These findings are supported by quantitative structure-activity relationship (QSAR) studies, highlighting the importance of specific molecular parameters in defining antimicrobial activity (Minu et al., 2009).
Coordination Compounds and Biological Activities
Research has also focused on the coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with various metals, leading to the development of compounds with diverse structures and geometries. These compounds have been tested for their antibacterial, antifungal, antioxidant, and enzyme inhibition activities, offering insights into potential applications in biological and medicinal chemistry (Khan et al., 2017).
Anticancer, Antitubercular, and Antimicrobial Properties
Indazole derivatives, including those related to this compound, have been synthesized and evaluated for their anticancer, antitubercular, and antimicrobial activities. These studies highlight the compound's potential as a multi-faceted agent in the treatment of various diseases and infections (Popat et al., 2003).
Structural Analysis and Synthesis Techniques
Further research has been conducted on the synthesis and structural analysis of novel indazole derivatives. Techniques such as catalytic hydrogenation and the reaction with dialkylaminoalkyl chloride have been explored, contributing to the development of a diverse array of indazole-based compounds with potential applications in various fields (Soga et al., 1980).
Mécanisme D'action
Target of Action
The compound 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole, also known as 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazole, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit the growth of pathogens or modulate biochemical processes.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some indole derivatives have been found to have antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier
Result of Action
Indole derivatives are known for their diverse biological activities, suggesting that they may have various effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEOBXMMMLVLKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)
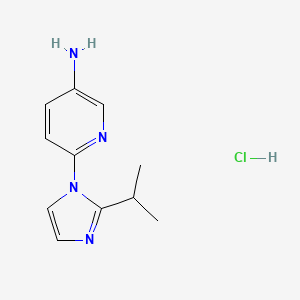
![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)
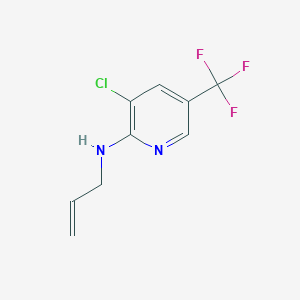


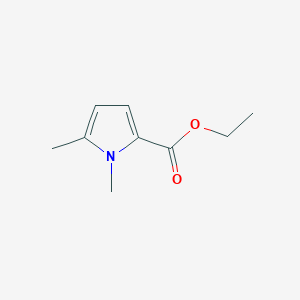
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405956.png)
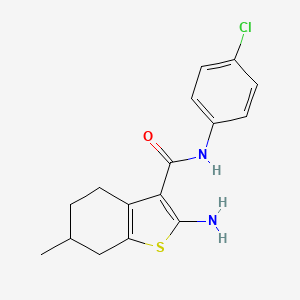

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2405960.png)

![[(3S,8R)-2,2-Difluorospiro[2.5]octan-8-yl]methanol](/img/structure/B2405962.png)